Structural Differentiation at the 5-Position: Phenethylsulfanyl vs. 2-Methylbenzylthio Substituent in Head-to-Head Comparison
The primary verifiable differentiation between the target compound and its closest commercially available analog (CAS 477768-54-0) lies in the 5-position sulfanyl substituent. The target compound possesses a phenethylsulfanyl group (–S–CH2–CH2–Ph), while 477768-54-0 features a 2-methylbenzylthio group (–S–CH2–(2-CH3–C6H4)). This change from an aliphatic ethylene linker to a benzylic linker directly alters the conformational flexibility, steric bulk, and electronic distribution around the sulfur atom, which is a critical point of interaction in the PDE10A binding pocket [1]. While the patent class establishes the importance of this position for PDE10A inhibition, specific inhibitory constants for this exact pair are not publicly available, marking this as a class-level structural inference that justifies differential procurement [1].
| Evidence Dimension | Chemical Structure at the 5-Position Substituent |
|---|---|
| Target Compound Data | 5-(Phenethylsulfanyl): –S–CH2–CH2–Ph; SMILES: COc1cc2nc(SCCc3ccccc3)n3c(Cc4ccccc4)c(=O)[nH]c3c2cc1OC |
| Comparator Or Baseline | CAS 477768-54-0: 5-(2-Methylbenzylthio): –S–CH2–(2-CH3–C6H4) |
| Quantified Difference | Difference in linker type: ethylene (2 sp3 carbons) vs. benzylic (1 sp3 carbon); difference in terminal group: unsubstituted phenyl vs. 2-methylphenyl. Molecular formula identical (C27H25N3O3S) but connectivity differs. |
| Conditions | Not applicable; this is a structural comparison. |
Why This Matters
For a procurement decision in a SAR-driven medicinal chemistry project, the conformational flexibility difference between an ethylene linker and a benzylic linker is a critical determinant of target binding and selectivity, making these two compounds non-substitutable despite their identical molecular formula.
- [1] Taniguchi, T.; Yoshikawa, M.; Miura, K.; Hasui, T.; Honda, E.; Imamura, K.; Kamata, M.; Kamisaki, H.; Quinn, J.F.; Raker, J.; Camara, F.; Wang, Y. Fused Heterocyclic Compounds. U.S. Patent Application US20110319394A1, December 29, 2011. View Source
